Di-n-octyl sebacate
Overview
Description
Mechanism of Action
Target of Action
The primary targets of Di-n-octyl sebacate are polymeric materials. It is used to increase the malleability and flexibility of these materials .
Mode of Action
This compound interacts with its targets by integrating into the polymer matrix. This integration increases the distance between polymer chains, thereby enhancing their flexibility and malleability .
Biochemical Pathways
The degradation process involves the conversion of this compound to phthalic acid, which is then consumed via the tricarboxylic acid (TCA) cycle .
Pharmacokinetics
Its metabolism likely involves biodegradation, as mentioned above .
Result of Action
The primary result of this compound’s action is the increased flexibility and malleability of polymeric materials . On a molecular level, this is achieved through the integration of the compound into the polymer matrix .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its efficacy as a plasticizer can be affected by the temperature and the specific characteristics of the polymer it is integrated into . Furthermore, its stability can be influenced by environmental conditions such as the presence of certain microorganisms capable of biodegrading the compound .
Biochemical Analysis
Biochemical Properties
It is known that Di-n-octyl sebacate is used as a plasticizer, suggesting that it may interact with polymers and potentially with proteins and enzymes in biological systems .
Molecular Mechanism
It is known that this compound is the diester of sebacic acid and 2-ethylhexanol , but how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not yet understood.
Preparation Methods
Di-n-octyl sebacate is synthesized through the esterification of sebacic acid with n-octanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture to a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
In industrial production, the process may involve continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure this compound . Advanced methods may also use catalysts like carboxylated nano-MoS2/sericite to enhance the reaction efficiency and product quality .
Chemical Reactions Analysis
Di-n-octyl sebacate primarily undergoes esterification and hydrolysis reactions . In the presence of strong acids or bases, it can be hydrolyzed back into sebacic acid and n-octanol . The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common reagents used in these reactions include sulfuric acid for esterification and sodium hydroxide for hydrolysis . The major products formed from these reactions are sebacic acid and n-octanol .
Scientific Research Applications
Di-n-octyl sebacate has a wide range of applications in scientific research and industry . It is used as a plasticizer in the production of flexible PVC, providing improved low-temperature performance and flexibility . In the field of tribology, it is used as a lubricant additive to reduce friction and wear in mechanical systems .
In addition, this compound is used in the formulation of DOT 5 brake fluids, ester-based engine oils, and as a seed particle for particle image velocimetry (PIV) in fluid dynamics research . Its stability and low volatility make it suitable for use in various high-performance applications .
Comparison with Similar Compounds
Di-n-octyl sebacate is often compared with other plasticizers such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP) . While DEHP and DINP are also effective plasticizers, this compound offers superior low-temperature performance and is less volatile . This makes it particularly suitable for applications requiring high stability and flexibility at low temperatures .
Similar compounds include:
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Di(2-ethylhexyl) adipate (DEHA)
- Diisodecyl phthalate (DIDP)
Each of these compounds has unique properties that make them suitable for specific applications, but this compound is distinguished by its excellent low-temperature performance and stability .
Properties
IUPAC Name |
dioctyl decanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-3-5-7-9-15-19-23-29-25(27)21-17-13-11-12-14-18-22-26(28)30-24-20-16-10-8-6-4-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMDHDXOBDPUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047537 | |
Record name | Dioctyl sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-87-3 | |
Record name | Dioctyl decanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2432-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioctyl decanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-n-octyl sebacate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decanedioic acid, dioctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dioctyl sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctyl sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOCTYL DECANEDIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG4EO6A0O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Dioctyl Sebacate (also known as Di-n-octyl sebacate) has the molecular formula C26H50O4 and a molecular weight of 426.68 g/mol.
A: While the provided research papers do not contain detailed spectroscopic data, the FTIR spectrum of Dioctyl Sebacate shows low absorption in the 4000 to 1000 cm−1 region. [] This property makes it suitable for use as an interface in LC-FTIR analysis.
A: Dioctyl Sebacate is widely employed as a plasticizer in various materials. For instance, it is used in PVC to improve its low-temperature flexibility. [] It is also used in the preparation of PVC stone-bumping resistant paint, contributing to its thixotropic performance and enhancing adhesive force. []
A: Research has shown that Dioctyl Sebacate can be replaced by the volatile liquid FC-40 as a pressure-transmitting medium for pressure gauge calibrations. FC-40, due to its volatility, offers easier removal from pressure gauges and tubing compared to Dioctyl Sebacate. []
A: Studies have demonstrated that short-chain organic acids (C2 to C5) exhibit excellent stability in aqueous solutions for up to 6 months after being prepared for gas chromatographic analysis. This preparation involves protein precipitation using metaphosphoric acid-H2SO4 and subsequent refrigeration at 4°C in stoppered tubes. []
ANone: The provided research papers do not mention any catalytic properties or applications of Dioctyl Sebacate.
A: Yes, secondary electron yield measurements of salt particles coated with Dioctyl Sebacate films provide valuable insights into the film structure on aerosol particles. [] The technique utilizes the significant differences in secondary electron yields between organic compounds and certain salts to create a measurable contrast between clean and coated particles.
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